Défériprone
Vue d'ensemble
Description
La défériprone est un médicament principalement utilisé comme chélateur du fer pour traiter la surcharge en fer chez les patients atteints de thalassémie majeure et d'autres affections nécessitant des transfusions sanguines fréquentes . Elle a été approuvée pour la première fois en 1994 et est depuis utilisée dans diverses régions, notamment l'Union européenne, le Canada et les États-Unis . La this compound agit en se liant au fer en excès dans l'organisme, formant un complexe stable qui est ensuite excrété dans l'urine .
Mécanisme D'action
Target of Action
Deferiprone primarily targets ferric ions (iron III) . Iron is an essential element for various biological processes, but its excess can lead to harmful effects, such as iron overload in patients with thalassemia syndromes .
Mode of Action
Deferiprone acts as an iron chelator . It binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, and other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone .
Biochemical Pathways
Deferiprone’s action affects the body’s iron metabolism pathways. By binding to ferric ions, it helps in the removal of excess iron from the body . This is particularly beneficial in conditions like thalassemia syndromes, where iron overload occurs due to blood transfusions .
Pharmacokinetics
Deferiprone is absorbed in the upper gastrointestinal tract . Absorption is rapid, with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . The volume of distribution is 1L/kg in healthy patients, and 1.6L/kg in thalassemia patients . The half-lives of Deferiprone and its main metabolite, deferiprone 3-O-glucuronide (DFP-G), are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as DFP-G, with less than 4% excreted unchanged in urine up to 10 hours post-dose .
Result of Action
The primary result of Deferiprone’s action is the reduction of iron overload in the body. By forming a stable complex with ferric ions, it facilitates the removal of excess iron through urine . This is particularly beneficial for patients with conditions like thalassemia syndromes, where iron overload occurs due to blood transfusions .
Action Environment
The action of Deferiprone can be influenced by various environmental factors. Furthermore, the pharmacokinetic profile of Deferiprone in patients with sickle cell disease is consistent with previous reports in healthy adult volunteers, suggesting no special dosing adjustments are indicated for this population .
Applications De Recherche Scientifique
Deferiprone has a wide range of scientific research applications:
Analyse Biochimique
Biochemical Properties
Deferiprone binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for deferiprone .
Cellular Effects
Deferiprone has been shown to have effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of HIV-infected cells, deferiprone has been found to reactivate the “altruistic suicide response” of the cell, killing the HIV RNA it carries .
Molecular Mechanism
The mechanism of action of deferiprone involves its ability to chelate iron. It binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for deferiprone .
Temporal Effects in Laboratory Settings
Deferiprone’s effects over time in laboratory settings have been studied. It has been found that the absolute (oral vs IV) bioavailability of deferiprone is 72% . Following an oral dose, the mean maximum serum deferiprone concentration (Cmax) in the fasting state in non-iron-loaded healthy subjects was 20 mcg/mL, and the mean total area under the concentration-time curve (AUC) was 53 mcg·h/mL .
Dosage Effects in Animal Models
In animal models, the effects of deferiprone vary with different dosages. For instance, in a study on remyelination in an experimental demyelination animal model, deferiprone treatment enhanced remyelination, decreased g-ratio, and increased myelin thickness .
Metabolic Pathways
Deferiprone is mainly metabolized by UGT1A6 to the 3-O-glucuronide metabolite . This metabolite cannot chelate iron . The metabolism is predominantly UGT 1A6-mediated conjugation to form a 3-O-glucuronide, which is rapidly cleared by renal excretion .
Transport and Distribution
Deferiprone is absorbed in the upper gastrointestinal tract . Absorption is rapid with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . In healthy patients, the volume of distribution is 1L/kg, and in thalassemia patients, the volume of distribution is 1.6L/kg .
Méthodes De Préparation
La défériprone peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 3-hydroxy-2-méthyl-4H-pyran-4-one avec de la méthylamine dans des conditions contrôlées . La réaction se produit généralement dans un solvant tel que l'éthanol, et le produit est purifié par recristallisation . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires mais à plus grande échelle, avec des étapes supplémentaires pour la purification et le contrôle de la qualité afin de garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
La défériprone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former son dérivé N-oxyde correspondant dans des conditions spécifiques.
Réduction : Elle peut être réduite pour former son dérivé amine correspondant.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme ligand en chimie de coordination pour étudier les interactions métal-ligand.
Industrie : Elle est utilisée dans le développement de nouveaux chélateurs du fer et d'autres produits pharmaceutiques.
Mécanisme d'action
La this compound exerce ses effets en se liant aux ions ferriques (fer III) pour former un complexe stable 3:1 (trois molécules de this compound pour un ion ferrique) . Ce complexe est ensuite excrété dans l'urine, réduisant efficacement la charge en fer dans l'organisme . La this compound est plus sélective pour le fer par rapport à d'autres métaux comme le zinc, le cuivre et l'aluminium . La principale cible moléculaire est les ions ferriques, et la voie implique la formation et l'excrétion du complexe this compound-fer .
Comparaison Avec Des Composés Similaires
La défériprone est souvent comparée à d'autres chélateurs du fer tels que la déférasirox et la déféroxamine . Bien que les trois composés soient utilisés pour traiter la surcharge en fer, la this compound est unique en son administration orale et sa forte sélectivité pour les ions ferriques . La déférasirox est également administrée par voie orale mais a une demi-vie plus longue, tandis que la déféroxamine est généralement administrée par injection . Le choix du chélateur dépend des besoins spécifiques du patient, notamment de la gravité de la surcharge en fer et de toute affection sous-jacente .
Composés similaires
- Déférasirox
- Déféroxamine
- Hydroxyurée (utilisée dans des conditions connexes mais pas comme chélateur du fer)
Propriétés
IUPAC Name |
3-hydroxy-1,2-dimethylpyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040666 | |
Record name | Deferiprone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex and is then eliminated in the urine. Deferiprone is more selective for iron in which other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone., Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron. | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water | |
CAS No. |
30652-11-0 | |
Record name | Deferiprone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30652-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deferiprone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | deferiprone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deferiprone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFERIPRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272-278, 266-268 °C; also reported as MP 263-269 °C | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.